

Application Notes and Protocols for RG7112 in Mouse Xenograft Models

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Compound of Interest

Compound Name: RG7112D

Cat. No.: B15587401

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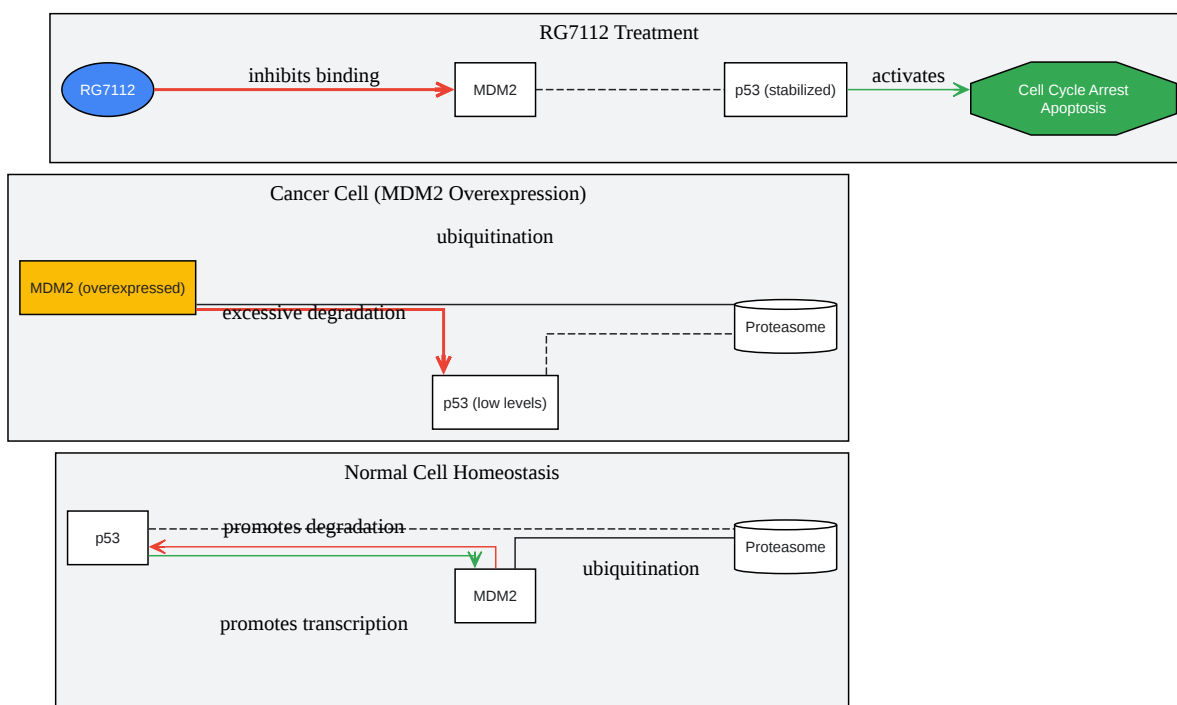
For Researchers, Scientists, and Drug Development Professionals

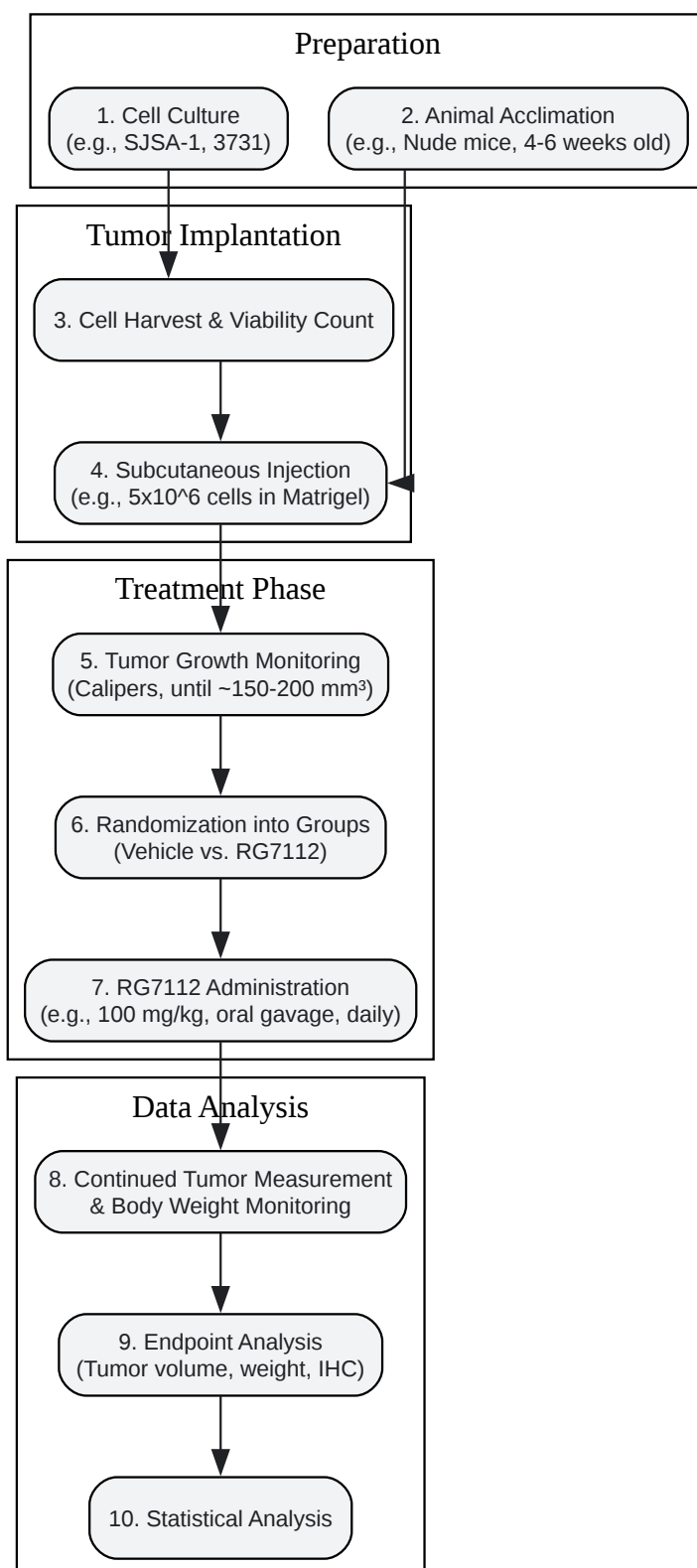
Introduction

RG7112 is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.^{[1][2]} In many human cancers with wild-type TP53, the tumor suppressor function of p53 is abrogated by overexpression of its negative regulator, MDM2.^[2] RG7112 is designed to occupy the p53-binding pocket on MDM2, thereby disrupting the MDM2-p53 interaction.^{[1][2]} This restores p53 stability and function, leading to cell cycle arrest, apoptosis, and tumor growth inhibition in cancer cells with intact p53.^{[1][2][3]} These application notes provide a comprehensive guide for the utilization of RG7112 in preclinical mouse xenograft models.

Mechanism of Action: The p53-MDM2 Signaling Pathway

Under normal physiological conditions, the p53 tumor suppressor protein is maintained at low levels by MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.^{[1][3]} In tumor cells where MDM2 is overexpressed, this regulation is dysregulated, leading to excessive p53 degradation and inactivation of its tumor-suppressive functions. RG7112 competitively binds to the p53-binding pocket of MDM2, preventing it from interacting with and degrading p53.^{[1][2]} This leads to the accumulation of p53, which can then transactivate its downstream target genes, such as p21, resulting in cell cycle arrest and apoptosis.^{[4][5]}





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